phenyl N-(piperidin-4-yl)carbamate hydrochloride
Overview
Description
Phenyl N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a carbamate linkage. It is commonly used in various scientific research applications due to its reactivity and stability.
Mechanism of Action
Target of Action
Phenyl N-(piperidin-4-yl)carbamate hydrochloride is a complex compound with a piperidine nucleus . Piperidine derivatives are known to have significant roles in the pharmaceutical industry . .
Mode of Action
It’s known that the piperidine nucleus is crucial to the inhibitory effect of certain compounds . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities , suggesting that they may interact with multiple pathways.
Result of Action
Piperidine derivatives are known to display important biological properties like antiviral, antidepressant effects, cytotoxic activity, and antimalarial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(piperidin-4-yl)carbamate hydrochloride typically involves the reaction of piperidine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl N-(piperidin-4-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenyl N-(piperidin-4-yl)carbamate hydrochloride can be compared with other piperidine derivatives, such as:
- Phenyl N-(piperidin-3-yl)carbamate hydrochloride
- Phenyl N-(piperidin-2-yl)carbamate hydrochloride
- Phenyl N-(piperidin-1-yl)carbamate hydrochloride
These compounds share similar structures but differ in the position of the piperidine ring attachment. This compound is unique due to its specific binding properties and reactivity, making it particularly useful in certain applications .
Properties
IUPAC Name |
phenyl N-piperidin-4-ylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKJWNPWUUVREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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